4-ヨードフェニルアセテート

説明

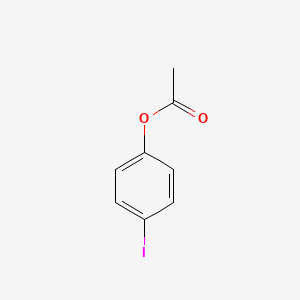

4-Iodophenyl acetate (4-IPA) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 83-85°C. It is a derivative of acetate and contains an aromatic ring, which makes it an interesting compound for organic synthesis. 4-IPA has been used to study the mechanism of action of enzymes, biochemical and physiological effects, and as a reagent for lab experiments.

科学的研究の応用

有機合成

4-ヨードフェニルアセテート: は、特に様々なヨウ素化芳香族化合物の調製において、有機合成で広く用いられています。 求核置換反応に対する反応性により、芳香環にヨウ素を導入するための貴重な試薬となり、これは医薬品や農薬の複雑な分子を合成する際の重要なステップです .

薬理学

薬理学において、4-ヨードフェニルアセテート は、医薬品の有効成分(API)の合成の前駆体として役立ちます。 脳卒中の予防に使用される強力な抗凝固剤であるアピキサバンのような化合物の製造に関与しています . 分子中のヨウ素部分は、薬物の生物学的活性に不可欠な場合があります。

材料科学

この化合物は、特に有機半導体およびその他の電子材料の開発において、材料科学で応用されています。 4-ヨードフェニルアセテート のヨウ素原子は、有機電子材料の伝導性に不可欠な電荷移動錯体の形成を促進することができます .

分析化学

4-ヨードフェニルアセテート: は、分析化学において、機器の校正や分析方法の検証のための標準物質として使用されています。 その明確に定義された構造と、様々な条件下での安定性により、このような用途に最適な候補となっています .

生化学

生化学研究では、4-ヨードフェニルアセテート は、ヨウ素がプローブとして作用する酵素触媒反応の研究に使用され、分子レベルでの作用機序を理解しています。 また、追跡やイメージングのために生体分子にヨウ素で標識するために使用することもできます .

工業用途

工業的には、4-ヨードフェニルアセテート は、染料、顔料、その他のヨウ素含有化合物の合成に用いられます。 そのヨウ素含有量は、特にX線造影剤やその他の診断薬の製造に役立ちます .

Safety and Hazards

特性

IUPAC Name |

(4-iodophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHYFISNECFQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955149 | |

| Record name | 4-Iodophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33527-94-5 | |

| Record name | Phenol, 4-iodo-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-iodophenyl acetate in organic synthesis, particularly in the context of the provided research?

A1: 4-iodophenyl acetate serves as a crucial starting material for synthesizing more complex molecules with potential biological activity. In the research article titled "Synthesis, structure and in vitro cytotoxicity testing of some 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid" [], 4-iodophenyl acetate is used as a precursor for synthesizing a series of novel 1,3,4-oxadiazoline derivatives. These derivatives incorporate a 5-iodosalicylic acid moiety, derived from the initial 4-iodophenyl acetate, and are further modified with various substituents. This study highlights the versatility of 4-iodophenyl acetate in building diverse chemical structures for potential pharmaceutical applications.

Q2: The study mentions that some of the synthesized compounds showed promising anticancer activity. What structural features contributed to this activity?

A2: While the study doesn't delve deep into a full structure-activity relationship (SAR) analysis, it does indicate that the presence of specific substituents on the 1,3,4-oxadiazoline ring influences the anticancer activity. For instance, compounds featuring 4-fluorophenyl, 4-chlorophenyl, 3-bromophenyl, and 4-methylphenyl groups at a particular position on the 1,3,4-oxadiazoline core exhibited good inhibitory activity against human cancer cell lines KB and Hep-G2 []. This suggests that the type and position of substituents on this core structure play a role in its interaction with potential biological targets and warrant further investigation.

Q3: The second research article focuses on a different application of 4-iodophenyl acetate. Could you elaborate on its role in that specific context?

A3: In the research "Heck Reaction of Amino Acid Derived Vinyl Substrates in the Synthesis of Homotyrosinol Derivatives" [], 4-iodophenyl acetate acts as a substrate in a Heck coupling reaction. This palladium-catalyzed reaction aims to couple 4-iodophenyl acetate with a vinylglycinol derivative, ultimately leading to the synthesis of homotyrosinol derivatives. This study highlights the application of 4-iodophenyl acetate in a named reaction, demonstrating its utility in constructing molecules with potential biological relevance through well-established synthetic methodologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)